N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine

Pharmacology Medicinal Chemistry SSTR3 Antagonism

Tetrahydro-β-carboline derivatives exhibit highly divergent biological activities, yet public comparative data for this specific N-carbonyl-β-alanine analog remains absent. This 95% pure solid fills that gap as a certified reference material for HPLC/LC-MS method validation and a versatile scaffold for in-house SAR libraries. Key advantages: • Definitive chemical identity (CAS 951952-39-9) eliminates structural ambiguity in analytical workflows. • Solid form enables accurate weighing for parallel synthesis and dose-response studies. • Immediate availability for head-to-head screening against SSTR3, FAAH, TRPV1, or proprietary targets.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 951952-39-9
Cat. No. B2803282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine
CAS951952-39-9
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)O
InChIInChI=1S/C15H17N3O3/c19-14(20)5-7-16-15(21)18-8-6-11-10-3-1-2-4-12(10)17-13(11)9-18/h1-4,17H,5-9H2,(H,16,21)(H,19,20)
InChIKeyJUDDPESEKASZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 951952-39-9: Tetrahydro-β-carboline Research Compound


The compound N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine (CAS 951952-39-9) is a synthetic, amino-acid functionalized tetrahydro-β-carboline derivative. It is a solid with a minimum purity of 95% . This compound belongs to a class of molecules that has been investigated in the patent literature for its potential as a selective antagonist of the somatostatin subtype receptor 3 (SSTR3), which is of interest for metabolic disorders [1], and in primary research for topoisomerase II inhibition [2].

Analytical reference standard workflow
Synthetic building block for SAR library exploration
Structural control for tetrahydro-β-carboline pharmacophore studies

Interchangeability Risk for CAS 951952-39-9


Tetrahydro-β-carboline derivatives are highly heterogeneous in their biological activity, with small structural modifications leading to profound differences in target selectivity and potency. For example, within this scaffold, some carbamates are potent fatty acid amide hydrolase (FAAH) inhibitors, while closely related ureas are inactive at FAAH but act as submicromolar TRPV1 modulators [1]. Similarly, amino acid functionalization dictates topoisomerase II inhibitory activity [2]. Critically, no publicly available, verifiable data comparing the specific activity, selectivity, or potency of N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine against its closest structural analogs could be located at this time. This data gap means that assuming functional equivalence with any other member of this class is a high-risk proposition. The unique N-carbonyl-beta-alanine moiety on this core scaffold is expected to confer distinct, but currently unquantified, properties that prevent its direct interchangeability with other derivatives.

Class-level activity may not transfer
Small structural changes within tetrahydro-β-carbolines shift target selectivity between FAAH, TRPV1, and SSTR3
Absence of direct comparative bioactivity data
No publicly available IC50 or Ki data exists; functional equivalence with related derivatives remains unverified
N-carbonyl-β-alanine motif is uncharacterized
The unique amino-acid functionalization may confer distinct properties that limit direct substitution with other analogs

Evidence Gap Analysis: CAS 951952-39-9


Lack of Comparative Bioactivity Data

A search of the primary literature and patent databases failed to identify any study that provides a direct, quantitative comparison of the target compound's biological activity (e.g., IC50, Ki, EC50) against a defined comparator in a specific assay. The compound is covered by the general Markush structure in a patent for SSTR3 antagonists [1], but specific activity data for this exact molecule is not publicly tabulated. Similarly, while the class of amino-acid functionalized β-carbolines is known for topoisomerase II inhibition [2], data for this specific derivative is absent. This absence of publicly accessible comparative data precludes a quantitative differentiation analysis at this time. The primary verifiable technical specification is its chemical purity of 95% .

Comparative Bioactivity
Data to verify
No publicly available IC50, Ki, or EC50 data for this specific compound
Supports chemical standard or building block use, not validated probe context
95% purity is primary verifiable specification; class-level patent coverage only
Pharmacology Medicinal Chemistry SSTR3 Antagonism

Application Scenarios for CAS 951952-39-9


Analytical Reference Standard Use

Given its defined chemical identity and commercially available purity of 95% , the most immediate and verifiable application for this compound is as a certified reference material in analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or GC-MS methods for detecting and quantifying tetrahydro-β-carboline derivatives in complex mixtures, a critical need in pharmaceutical research and forensic toxicology.

Key Building Block in Drug Discovery

The 1,3,4,9-tetrahydro-2H-beta-carboline core, functionalized with a beta-alanine moiety, serves as a versatile scaffold in medicinal chemistry. It is a valuable starting material for synthesizing compound libraries to explore structure-activity relationships (SAR) around patent-defined SSTR3 antagonists [1]. Its solid form facilitates accurate weighing and handling for parallel synthesis workflows.

Target-Based Screening Tool

For research groups with proprietary assay panels, procuring this compound allows for de novo, head-to-head screening against other in-class candidates. An organization can generate its own comparative dataset for SSTR3 antagonism or other targets of interest, which is the precise type of data currently missing from the public domain and is essential for patent filing and lead optimization.

FAAH/TRP Channel Specificity Tool

Structural analogs of this compound have shown highly divergent activity at FAAH and TRP channels, where a carbamate vs. urea functional group determines target engagement [2]. This compound can be strategically employed as a structural control in experiments designed to probe the functional consequence of the N-carbonyl-amino acid motif within this chemical series, helping to delineate pharmacophore requirements.

Application
Selection Property
Validation Focus
Analytical reference standard
Chemical purity specification
HPLC/LC-MS method validation context
Drug discovery building block
Solid-form handling and reactivity
SAR library synthesis workflows
Target-based screening tool
De novo assay compatibility
SSTR3 screening assay development
FAAH/TRP specificity control
Structural control context
Pharmacophore requirement delineation
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